Difril

Description

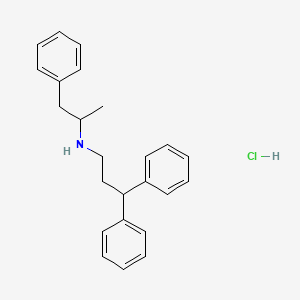

Structure

3D Structure of Parent

Properties

CAS No. |

1049-27-0 |

|---|---|

Molecular Formula |

C24H28ClN |

Molecular Weight |

365.9 g/mol |

IUPAC Name |

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C24H27N.ClH/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,20,24-25H,17-19H2,1H3;1H |

InChI Key |

MZICOCXOCXGTEM-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Synonyms |

Corontin Difril Prenylamine Segontin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Differentiation-Inducing Factor-1 (DIF-1)

An important note on nomenclature: The compound referred to as "Difril" in the query is likely a misspelling of Differentiation-Inducing Factor-1 (DIF-1). This guide will focus on DIF-1, a chlorinated alkylphenone with significant biological activities.

Core Chemical Structure and Properties

Differentiation-Inducing Factor-1 (DIF-1) is a secondary metabolite originally isolated from the cellular slime mold Dictyostelium discoideum. It plays a crucial role as a signaling molecule in the development of this organism and has garnered significant interest from researchers for its potential as an anti-cancer and anti-diabetic agent.

Chemical Name (IUPAC): 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one

Molecular Formula: C₁₃H₁₆Cl₂O₄

Molecular Weight: 323.17 g/mol

Chemical Structure:

Caption: Chemical structure of DIF-1.

Quantitative Data

The biological activity of DIF-1 has been quantified in various assays. The following tables summarize key quantitative data for DIF-1.

Table 1: Receptor Binding Affinity

| Parameter | Value | Cell/System | Reference |

| Kd | 1.8 nM | Dictyostelium discoideum cell lysates | [1] |

Table 2: In Vitro Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | ~20 | [2] |

| 3T3-L1 | Mouse Fibroblast | ~20 | [2] |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - |

| AUC | Data not available | - | - | - |

Note: Detailed in vivo pharmacokinetic parameters for DIF-1 are not extensively published in publicly accessible literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DIF-1.

Extraction and Purification of DIF-1 from Dictyostelium discoideum

This protocol is adapted from methods described in early studies of DIF-1 isolation.

Materials:

-

Dictyostelium discoideum cells

-

XAD-2 resin

-

Hexane

-

Methanol

-

Water

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

Procedure:

-

Culture Dictyostelium discoideum amoebae under conditions that promote development and DIF-1 production.

-

Collect the conditioned medium from the cell culture.

-

Pass the medium through a column packed with XAD-2 resin to adsorb DIF-1.

-

Wash the resin with water to remove polar impurities.

-

Elute DIF-1 from the resin using methanol.

-

Perform a liquid-liquid extraction of the methanol eluate with hexane.

-

Concentrate the hexane phase, which now contains crude DIF-1.

-

Purify DIF-1 using a reverse-phase HPLC system. A gradient of methanol in water is typically used for elution.

-

Collect fractions and assay for stalk-cell inducing activity to identify the fractions containing pure DIF-1.

Characterization by NMR and Mass Spectrometry

The structure of DIF-1 is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Sample Preparation:

-

Dissolve the purified DIF-1 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

-

For MS analysis, dissolve a small amount of DIF-1 in a solvent compatible with the ionization method (e.g., methanol for electrospray ionization).

NMR Spectroscopy Protocol (Exemplary):

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters might include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, with a longer relaxation delay and a larger number of scans.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons and to fully assign the structure.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (Exemplary):

-

Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound. The expected [M-H]⁻ ion for DIF-1 is at m/z 321.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns. This data helps to confirm the structure by identifying characteristic fragments of the molecule.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of DIF-1 on cancer cells can be assessed using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

DIF-1 stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of DIF-1 in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of DIF-1. Include a vehicle control (medium with the same concentration of DMSO as the highest DIF-1 concentration).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each DIF-1 concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of AMPK Signaling Pathway

To investigate the effect of DIF-1 on the AMPK signaling pathway, the phosphorylation status of key proteins like AMPK and its downstream target ACC can be analyzed by Western blotting.

Materials:

-

Cell line of interest

-

DIF-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with DIF-1 at the desired concentration and for the specified time. Include an untreated or vehicle-treated control.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative phosphorylation levels of AMPK and ACC.

Signaling Pathways and Experimental Workflows

DIF-1 exerts its biological effects through the modulation of several key signaling pathways.

AMPK/mTORC1 Signaling Pathway

DIF-1 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] This activation leads to the inhibition of the mTORC1 signaling pathway, which is a key promoter of cell growth and proliferation.

Caption: DIF-1 activates the AMPK signaling pathway.

Experimental Workflow for Investigating DIF-1's Anti-Cancer Effects

The following workflow outlines a typical experimental approach to characterize the anti-cancer properties of DIF-1.

Caption: Workflow for DIF-1 anti-cancer research.

References

A Technical Guide to the In Vitro Mechanism of Action of Difril

Disclaimer: Publicly available scientific literature and pharmaceutical databases do not contain information on a compound named "Difril." The following technical guide is based on a hypothetical compound, "this compound," postulated to be a selective inhibitor of the MEK1/2 kinases for illustrative purposes. This document is intended to serve as a template for presenting the in vitro mechanism of action for a targeted therapeutic agent, adhering to the specified format and content requirements.

Introduction: Hypothetical Profile of this compound

This compound is a novel, synthetic small molecule designed as a potent and selective, allosteric inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. These kinases are critical components of the Rat Sarcoma (RAS) - Rapidly Accelerated Fibrosarcoma (RAF) - MEK - Extracellular signal-regulated kinase (ERK) signaling pathway, commonly referred to as the MAPK/ERK pathway. Dysregulation of this pathway is a hallmark of many human cancers, driving uncontrolled cell proliferation and survival. By selectively targeting MEK1/2, this compound is hypothesized to block downstream signaling, leading to the inhibition of tumor cell growth. This document outlines the core in vitro studies characterizing this compound's mechanism of action.

Quantitative Summary of In Vitro Activity

The inhibitory activity and selectivity of this compound were assessed through a series of in vitro biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Potency and Selectivity of this compound

| Target Kinase | IC₅₀ (nM) | Assay Type | Description |

| MEK1 (Active) | 0.8 | Biochemical Kinase Assay | Inhibition of purified, constitutively active human MEK1. |

| MEK2 (Active) | 1.1 | Biochemical Kinase Assay | Inhibition of purified, constitutively active human MEK2. |

| BRAF (V600E) | >10,000 | Biochemical Kinase Assay | Lack of activity against an upstream kinase in the pathway. |

| ERK2 | >10,000 | Biochemical Kinase Assay | Lack of activity against the direct downstream substrate. |

| p38α | >10,000 | Kinase Panel Screen | Lack of off-target activity on a related MAPK pathway kinase. |

| JNK1 | >10,000 | Kinase Panel Screen | Lack of off-target activity on a related MAPK pathway kinase. |

| PI3Kα | >10,000 | Kinase Panel Screen | Lack of off-target activity on a parallel signaling pathway kinase. |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | RAS/RAF Status | p-ERK Inhibition EC₅₀ (nM) | Anti-proliferative GI₅₀ (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 2.5 | 5.2 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 3.1 | 7.8 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 4.5 | 10.3 |

| Calu-6 | Lung Carcinoma | KRAS Q61K | 5.2 | 12.1 |

| MCF-7 | Breast Carcinoma | RAS/RAF Wild-Type | >1,000 | >2,000 |

Signaling Pathway Analysis

This compound exerts its effect by inhibiting the phosphorylation and subsequent activation of ERK1/2 by MEK1/2. This action blocks the propagation of growth signals from upstream oncogenes like RAS and RAF to downstream nuclear and cytosolic targets that regulate cell proliferation, survival, and differentiation.

Detailed Experimental Protocols

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified, active MEK1.

-

Materials:

-

Recombinant active human MEK1 enzyme.

-

Inactive recombinant ERK2 (substrate).

-

ATP (Adenosine triphosphate).

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

This compound compound stock (in DMSO).

-

Kinase-Glo® Luminescent Kinase Assay Kit.

-

384-well white microplates.

-

-

Methodology:

-

A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

-

MEK1 enzyme and inactive ERK2 substrate are mixed in assay buffer and dispensed into the wells of a 384-well plate.

-

The diluted this compound compound (or DMSO for control) is added to the wells. The mixture is incubated for 15 minutes at room temperature to allow compound binding.

-

The kinase reaction is initiated by adding a solution of ATP to each well.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

An equal volume of Kinase-Glo® reagent is added to each well to stop the reaction and measure the remaining ATP via a luminescent signal.

-

Luminescence is read on a plate reader. The signal is inversely proportional to MEK1 kinase activity.

-

Data is normalized to high (DMSO, 0% inhibition) and low (no enzyme, 100% inhibition) controls. The IC₅₀ value is calculated using a four-parameter logistic curve fit.

-

The Difril Compound: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Difril compound, identified as Differentiation-Inducing Factor 3 (DIF-3), a chlorinated hexaphenone originally isolated from the cellular slime mold Dictyostelium discoideum. This document details its discovery, a plausible synthetic route, its mechanism of action as a potent anti-leukemic agent, and detailed protocols for key experimental procedures used in its evaluation. All quantitative data are presented in tabular format for clarity, and signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Structure

Differentiation-Inducing Factor 3 (DIF-3) is a natural product first identified as an endogenous signaling molecule in the cellular slime mold Dictyostelium discoideum, where it plays a role in inducing stalk cell differentiation.[1] It is a monochloro analogue of DIF-1, the primary differentiation-inducing factor in this organism. The chemical structure of DIF-3 is 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one. Subsequent research has revealed its potential as a potent anti-proliferative and anti-leukemic agent in mammalian cells.[1][2]

Synthesis of the this compound (DIF-3) Compound

While a detailed, step-by-step synthesis protocol for DIF-3 is not extensively published in publicly available literature, a plausible synthetic route can be devised based on its chemical structure and established organic synthesis methodologies. The core of the molecule is a substituted acetophenone, which can be synthesized and subsequently acylated.

A potential retrosynthetic analysis suggests that the target molecule, 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one, can be synthesized from a protected and chlorinated methoxyphenol derivative, which is then acylated via a Friedel-Crafts reaction, followed by deprotection.

Plausible Synthetic Route:

-

Chlorination of a Protected Phenol: Starting with a suitably protected 2-hydroxy-4-methoxyphenol, selective chlorination at the 3-position can be achieved.

-

Friedel-Crafts Acylation: The chlorinated and protected phenol can then be acylated with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the hexanoyl group.

-

Deprotection: The final step would involve the removal of the protecting groups to yield the dihydroxy functionality of DIF-3.

It is important to note that this represents a theoretical pathway, and optimization of reaction conditions would be necessary to achieve a viable synthesis.

Signaling Pathway: Inhibition of the Wnt/β-catenin Pathway

DIF-3 exerts its anti-proliferative and anti-leukemic effects primarily through the activation of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1]

In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus.

Wnt signaling normally inhibits the GSK-3β complex, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of genes involved in cell proliferation and survival.

DIF-3 activates GSK-3β, thereby mimicking the "Wnt-off" state. This leads to the degradation of β-catenin and the downregulation of its target genes, such as cyclin D1, resulting in cell cycle arrest at the G0/G1 phase and inhibition of tumor cell proliferation.[1]

DIF-3 Signaling Pathway

Quantitative Data

The anti-proliferative activity of DIF-3 has been quantified in human chronic myelogenous leukemia K562 cells. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |

| DIF-3 | K562 | Not Specified | Potent | [2] |

| Compound 3 | K562 | 24 h | Not Specified | [3] |

| Compound 3 | K562 | 48 h | Not Specified | [3] |

| Compound 3 | K562 | 72 h | Not Specified | [3] |

| Compound 1 | K562 | Not Specified | 5.0 ± 0.2 | [4] |

| Arecoline hydrobromide | K562 | Not Specified | 15.3 ± 1.08 | [5] |

| Staurosporine | K562 | Not Specified | 5.07 ± 0.36 | [5] |

| Doxorubicin | K562 | Not Specified | 6.94 ± 0.21 | [5] |

Note: Specific IC50 values for DIF-3 from the primary literature were not consistently available in the searched abstracts. The table reflects available data for related compounds and controls in the K562 cell line for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of the this compound (DIF-3) compound.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of DIF-3 on the proliferation of K562 leukemia cells.

MTT Cell Proliferation Assay Workflow

Methodology:

-

Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of DIF-3 (e.g., 2.5-20 µM).[6] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the logarithmic molar concentrations of DIF-3.[3]

Western Blot Analysis for β-catenin Degradation

This protocol is used to determine the effect of DIF-3 on the protein levels of β-catenin.

Methodology:

-

Cell Treatment and Lysis: K562 cells are treated with DIF-3 for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software.

Measurement of Cytosolic Free Calcium Concentration ([Ca2+]i)

This protocol outlines a method to measure changes in intracellular calcium levels in K562 cells following treatment with DIF-3.

Methodology:

-

Cell Loading: K562 cells are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution). The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating at 37°C for 30-60 minutes.

-

Washing: After loading, the cells are washed to remove any extracellular dye.

-

Measurement: The fluorescence of the cell suspension is measured using a fluorometer or a flow cytometer. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is measured.

-

DIF-3 Addition: A baseline fluorescence is recorded, and then DIF-3 is added to the cell suspension.

-

Data Acquisition: Changes in fluorescence are recorded over time to monitor the dynamics of intracellular calcium concentration.

-

Calibration: At the end of the experiment, the maximum and minimum fluorescence values can be determined by adding a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to allow for the calculation of the absolute calcium concentration.

Conclusion

The this compound compound, DIF-3, represents a promising natural product with significant anti-leukemic potential. Its mechanism of action, involving the activation of GSK-3β and subsequent inhibition of the Wnt/β-catenin signaling pathway, provides a clear rationale for its anti-proliferative effects. The experimental protocols detailed in this guide offer a framework for the further investigation and development of DIF-3 and its analogues as potential therapeutic agents. Further research into its synthesis and in vivo efficacy is warranted to fully explore its clinical potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Effects of differentiation-inducing factors of Dictyostelium discoideum on human leukemia K562 cells: DIF-3 is the most potent anti-leukemic agent. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Studies on the Biological Activity of Difril (Prenylamine): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difril, also known as Prenylamine, is a pharmacological agent with a dual mechanism of action primarily targeting the cardiovascular system. Historically used as an antianginal agent, its biological activity stems from its ability to induce catecholamine depletion and block L-type calcium channels. This technical guide provides an in-depth overview of the preliminary studies on this compound's biological activity, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and development.

Introduction

This compound (Prenylamine) is a diphenylpropylamine derivative that was introduced for the treatment of angina pectoris. Its therapeutic effects are attributed to two primary biological activities: the depletion of catecholamine stores in myocardial tissues and the blockade of voltage-gated L-type calcium channels. This document consolidates the findings from preliminary studies to offer a comprehensive technical resource for researchers and drug development professionals interested in the pharmacology of this compound.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data from in vitro and clinical studies on this compound's biological activity.

Table 1: In Vitro Electrophysiological Effects of this compound (Prenylamine)

| Parameter | Preparation | Concentration | Effect |

| Firing Rate | Guinea-pig sinus node | 10⁻⁶ - 10⁻⁵ M | Reduction in firing rate |

| Diastolic Depolarization | Guinea-pig sinus node | 10⁻⁶ - 10⁻⁵ M | Slowing of the rate of diastolic depolarization |

| Pacemaker Current (If) | Rabbit sino-atrial node cells | 10⁻⁶ M | Reduction in amplitude |

| Contractility | Sheep Purkinje fibers | 3 x 10⁻⁷ - 3 x 10⁻⁶ M | Dose-dependent reduction |

| Action Potential Duration | Sheep Purkinje fibers | 3 x 10⁻⁷ - 3 x 10⁻⁶ M | Shortening |

| After-depolarizations | Not specified | Not specified | Abolished early and delayed after-depolarizations |

Table 2: Clinical Efficacy of this compound (Prenylamine) in Angina Pectoris

| Study Population | Dosage | Duration | Key Findings |

| 14 patients with angina pectoris | 270 mg/day | 1 month | Reduced incidence of spontaneous angina and nitroglycerin usage (p < 0.05)[1][2] |

| 12 out-patients with established angina | Not specified | 18 months | Maintained improvement in anginal attack rate and glyceryl trinitrate consumption[3] |

Signaling Pathways

This compound's biological activity is mediated through two distinct signaling pathways: interference with catecholamine storage and blockade of L-type calcium channels.

Catecholamine Depletion Pathway

This compound interferes with the vesicular storage of catecholamines, such as norepinephrine, in sympathetic nerve terminals. It is believed to inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. This inhibition leads to a gradual depletion of catecholamine stores, reducing sympathetic tone on the heart and vasculature.

Figure 1. Proposed mechanism of this compound-induced catecholamine depletion via VMAT2 inhibition.

L-type Calcium Channel Blockade

This compound directly blocks voltage-gated L-type calcium channels, which are crucial for the influx of calcium ions into cardiomyocytes and vascular smooth muscle cells. This blockade reduces myocardial contractility, heart rate, and vascular tone, contributing to its antianginal effects.

Figure 2. Mechanism of L-type calcium channel blockade by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the effect of this compound on L-type calcium channel currents in isolated cardiomyocytes.

Materials:

-

Isolated ventricular myocytes

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare isolated ventricular myocytes using standard enzymatic digestion protocols.

-

Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch clamp configuration on a selected myocyte.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record baseline calcium currents in the external solution.

-

Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M).

-

Record calcium currents at each concentration of this compound to determine the dose-dependent inhibitory effect.

-

Analyze the data to calculate the IC₅₀ value for this compound's blockade of L-type calcium channels.

Figure 3. Experimental workflow for whole-cell patch clamp analysis of this compound.

In Vivo Catecholamine Depletion Assay

Objective: To quantify the effect of this compound on norepinephrine levels in cardiac tissue of a rodent model.

Materials:

-

Male Wistar rats (250-300g)

-

This compound solution for injection (e.g., in saline with a co-solvent)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Tissue homogenization buffer

-

Alumina for catecholamine extraction

-

Internal standard (e.g., 3,4-dihydroxybenzylamine)

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Divide animals into control and treatment groups.

-

Administer this compound or vehicle (control) to the rats via intraperitoneal injection daily for a specified period (e.g., 7 days).

-

At the end of the treatment period, euthanize the animals and rapidly excise the hearts.

-

Dissect and weigh specific heart regions (e.g., ventricles, atria).

-

Homogenize the tissue samples in ice-cold homogenization buffer.

-

Extract catecholamines from the homogenate using alumina extraction.

-

Elute the catecholamines from the alumina.

-

Analyze the norepinephrine content in the eluates using HPLC with electrochemical detection.

-

Quantify norepinephrine levels by comparing peak areas to a standard curve and normalize to tissue weight.

Figure 4. Workflow for in vivo catecholamine depletion assay.

Conclusion

The preliminary studies on this compound (Prenylamine) have established its dual mechanism of action, involving both catecholamine depletion and L-type calcium channel blockade. These activities underpin its observed antianginal effects. The quantitative data and experimental protocols provided in this whitepaper offer a foundational resource for further investigation into the pharmacological profile of this compound. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and exploring its potential therapeutic applications in other cardiovascular and neurological disorders.

References

Diflunisal: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) of the salicylate class, has long been utilized for its analgesic and anti-inflammatory properties. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][2][3] Beyond its established use in treating pain and arthritis, recent research has unveiled a novel therapeutic potential for Diflunisal in the management of transthyretin (TTR) amyloidosis. This guide provides an in-depth technical overview of Diflunisal, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support further research and drug development efforts.

Core Pharmacological Profile

Diflunisal is a difluorophenyl derivative of salicylic acid, distinguished from aspirin by the absence of an O-acetyl group, which prevents it from acetylating proteins.[4] It is administered orally and is rapidly absorbed, with peak plasma concentrations achieved within 2 to 3 hours.[5][6] The drug exhibits a long plasma half-life of 8 to 12 hours, allowing for twice-daily dosing.[5][7][8]

Table 1: Pharmacokinetic Properties of Diflunisal

| Parameter | Value | Reference |

| Bioavailability | 80-90% | [6][9] |

| Peak Plasma Concentration (Single 250 mg dose) | 41 ± 11 mcg/mL | [5] |

| Peak Plasma Concentration (Single 500 mg dose) | 87 ± 17 mcg/mL | [5] |

| Peak Plasma Concentration (Single 1000 mg dose) | 124 ± 11 mcg/mL | [5] |

| Time to Peak Plasma Concentration | 2-3 hours | [5][6] |

| Plasma Half-life | 8-12 hours | [5][9] |

| Protein Binding | >99% | [5] |

| Metabolism | Hepatic (glucuronide conjugation) | [9] |

| Excretion | Urine (as glucuronide conjugates) | [6][9] |

Mechanism of Action

Diflunisal's primary therapeutic effects stem from its inhibition of prostaglandin synthesis.[6][9] This is achieved through the non-selective blockade of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2]

-

COX-1 Inhibition: Accounts for both the therapeutic effects and some of the gastrointestinal side effects, as COX-1 is involved in protecting the gastric mucosa.[1]

-

COX-2 Inhibition: Primarily responsible for the anti-inflammatory and analgesic effects, as COX-2 is induced during inflammation.[1]

A secondary and significant mechanism of action, particularly relevant to its emerging therapeutic applications, is the stabilization of the transthyretin (TTR) tetramer.[10][11] By binding to the TTR protein, Diflunisal prevents its dissociation into monomers that can misfold and aggregate into amyloid fibrils, the hallmark of TTR amyloidosis.[10][12]

Therapeutic Applications and Clinical Data

Diflunisal is indicated for the management of mild to moderate pain, osteoarthritis, and rheumatoid arthritis.[2][13] Clinical trials have demonstrated its efficacy in these conditions.

Table 2: Selected Clinical Trial Data for Diflunisal in Rheumatoid Arthritis

| Study Design | N | Treatment Arms | Duration | Key Outcomes | Reference |

| Double-blind, controlled, multi-center | 235 | 1. 500 mg or 1000 mg Diflunisal once daily2. 500 mg or 1000 mg Diflunisal twice daily | 4 weeks | Once-daily regimen was at least as effective as twice-daily, with significant improvements in night pain and Ritchie index. | [14] |

A significant area of investigation is the use of Diflunisal for familial amyloidotic polyneuropathy (FAP), a neurodegenerative disease caused by the deposition of amyloid fibrils from mutant TTR.[11][12]

Table 3: Clinical Trial Data for Diflunisal in Familial Amyloidotic Polyneuropathy (FAP)

| Study Design | N | Treatment | Duration | Key Outcomes | Reference |

| Randomized, double-blind, placebo-controlled | 130 | Diflunisal vs. Placebo | 2 years | Reduced rate of disease progression and preserved quality of life in the Diflunisal group. | [13] |

A pilot study on the effect of Diflunisal in patients with transthyretin cardiomyopathy showed a significant increase in plasma TTR concentration after one year of treatment, suggesting stabilization of the TTR tetramer.[10]

Experimental Protocols

This protocol is a generalized procedure based on methodologies used to assess NSAID activity.

-

Enzyme Preparation: Prostaglandin synthetase is prepared from sources such as sheep seminal vesicles or human platelets.[15]

-

Incubation: The enzyme preparation is incubated with arachidonic acid (substrate) in the presence and absence of varying concentrations of Diflunisal.

-

Product Measurement: The production of prostaglandins or byproducts like malonaldehyde is measured using techniques such as radioimmunoassay, mass spectrometry, or spectrophotometry.[15]

-

Data Analysis: The concentration of Diflunisal that causes 50% inhibition of the enzyme (IC50) is calculated. Studies have shown 50% inhibition at 3-5 μM for Diflunisal.[15]

This outlines the general design of the clinical trial that investigated Diflunisal for FAP.[11]

-

Patient Recruitment: Patients diagnosed with FAP are enrolled.

-

Randomization: Participants are randomly assigned to receive either Diflunisal (e.g., 250 mg twice daily) or a matching placebo in a double-blind manner.

-

Treatment Period: The treatment is administered for a predefined period (e.g., 24 months).[11]

-

Efficacy Assessment: The primary endpoint is the change in a validated neuropathy impairment score. Secondary endpoints include quality of life assessments and biomarker analysis (e.g., TTR levels).

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study.

-

Statistical Analysis: The data from the treatment and placebo groups are compared to determine the statistical significance of the observed effects.

Future Directions and Considerations

The dual mechanism of action of Diflunisal positions it as a versatile therapeutic agent. While its role as an NSAID is well-established, its potential in treating TTR amyloidosis opens new avenues for research. Future studies should focus on:

-

Long-term safety and efficacy in TTR amyloidosis patients.

-

Head-to-head comparisons with other TTR stabilizers.

-

Development of targeted delivery systems to minimize NSAID-related side effects, such as gastrointestinal and renal toxicity, especially in the context of long-term use for amyloidosis.[16]

-

Exploration of its efficacy in other protein misfolding diseases.

References

- 1. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 2. What is Diflunisal used for? [synapse.patsnap.com]

- 3. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diflunisal: a review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. The Effect of Diflunisal on Familial Amyloidosis | MedPath [trial.medpath.com]

- 12. Yahoo is part of the Yahoo family of brands. [consent.yahoo.com]

- 13. Diflunisal - Wikipedia [en.wikipedia.org]

- 14. Diflunisal ('Dolobid') once-a-day in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative effects of aspirin and diflunisal on prostaglandin synthetase from human platelets and sheep seminal vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diflunisal Targeted Delivery Systems: A Review [mdpi.com]

Technical Guide on the Solubility and Stability of Difril (Prenylamine)

Disclaimer: "Difril" is an older trade name for the drug Prenylamine, which was formerly used in the treatment of angina pectoris.[1][2] Publicly available, detailed quantitative data on the solubility and stability of this specific compound is limited. This guide, therefore, provides a representative overview of the core principles and methodologies for solubility and stability testing of a hypothetical, poorly soluble drug compound, referred to as this compound, with characteristics similar to those of the phenethylamine class.[1][3]

This document is intended for researchers, scientists, and drug development professionals to serve as a technical reference for establishing the physicochemical properties of a new chemical entity.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For drugs belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, low aqueous solubility can be a major hurdle in drug development.[4][5] Understanding the solubility profile across different physiological and formulation-relevant conditions is therefore essential.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined in various media to understand its dissolution characteristics. The data presented below is representative of a poorly soluble, weakly basic compound.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | ~7.0 | 25 | < 0.01 | Shake-Flask |

| 0.1 N HCl | 1.2 | 37 | 1.5 | Shake-Flask |

| Acetate Buffer | 4.5 | 37 | 0.25 | Shake-Flask |

| Phosphate Buffer | 6.8 | 37 | < 0.01 | Shake-Flask |

| Phosphate Buffer | 7.4 | 37 | < 0.01 | Shake-Flask |

| Ethanol | N/A | 25 | 12.5 | Shake-Flask |

| Propylene Glycol | N/A | 25 | 8.2 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound API

-

Solvents: Purified Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 and 7.4 Phosphate Buffers, Ethanol, Propylene Glycol

-

Scintillation vials (20 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm PTFE syringe filters

-

Validated stability-indicating analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound API to a scintillation vial. The amount should be sufficient to ensure that a solid phase remains at the end of the experiment.

-

Add a known volume (e.g., 10 mL) of the desired solvent to the vial.

-

Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Remove the vials from the shaker and let them stand to allow for the sedimentation of the excess solid.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects.

-

Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

-

Perform the experiment in triplicate for each solvent.

Workflow for Solubility Assessment

The following diagram illustrates the general workflow for assessing the solubility of a new chemical entity.

Stability Profile of this compound

Stability testing is crucial to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Forced Degradation Study Data

The following table summarizes the representative results of a forced degradation study on this compound. The study aims to achieve 5-20% degradation to ensure that the primary degradation products are generated without complete destruction of the molecule.

| Stress Condition | Reagent/Details | Duration | Degradation (%) | No. of Degradants > 0.1% | Major Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl | 24 hrs | 15.2 | 2 | Hydrolysis |

| Base Hydrolysis | 0.1 N NaOH | 8 hrs | 18.5 | 2 | Hydrolysis |

| Oxidation | 3% H₂O₂ | 24 hrs | 10.8 | 1 | Oxidation |

| Thermal | 60°C | 7 days | 4.5 | 1 | - |

| Photolytic | ICH Q1B exposure | 1.2 million lux hours | 8.9 | 2 | Photodegradation |

Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[6][8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the key degradation pathways.

Materials:

-

This compound API

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Solvents for dissolving this compound (e.g., Methanol, Acetonitrile)

-

Calibrated stability chambers (thermal and photolytic)

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector for peak purity analysis.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Acid Hydrolysis:

-

Treat the drug solution with 0.1 N HCl.

-

Keep the sample at room temperature or elevated temperature (e.g., 60°C) to achieve target degradation.

-

At specified time points, withdraw samples, neutralize with an equivalent amount of base, and dilute for analysis.

-

-

Base Hydrolysis:

-

Treat the drug solution with 0.1 N NaOH.

-

Maintain at room temperature.

-

At specified time points, withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat the drug solution with 3% H₂O₂.[9]

-

Keep the sample at room temperature, protected from light.

-

Analyze samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Expose solid API and a solution of the API to elevated temperature (e.g., 60°C) in a stability chamber.

-

Test samples at various time points.

-

-

Photolytic Degradation:

-

Expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil).

-

-

Analysis:

-

Analyze all stressed samples using the stability-indicating HPLC method.

-

Determine the percentage degradation of this compound.

-

Assess peak purity of the parent peak to ensure no co-eluting degradants.

-

Quantify any degradation products formed.

-

Workflow and Degradation Pathway Visualizations

The following diagrams illustrate the stability testing workflow and a hypothetical degradation pathway for this compound.

References

- 1. finto.fi [finto.fi]

- 2. theswissbay.ch [theswissbay.ch]

- 3. Buy this compound (EVT-1542262) | 1049-27-0 [evitachem.com]

- 4. Cocrystallization of Ezetimibe with Organic Acids: Stoichiometric Optimization for Improved Solubility and Bioavailability [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. database.ich.org [database.ich.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ICH Official web site : ICH [ich.org]

- 9. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

Early Research Findings on Difril (Prenylamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difril, also known as Prenylamine, is a diphenylpropylamine derivative that was historically used as an antianginal agent. Early research into its mechanism of action revealed a complex pharmacological profile, primarily characterized by its properties as a non-selective calcium channel blocker and an inhibitor of catecholamine storage. This technical guide provides an in-depth overview of the foundational research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further investigation and drug development efforts.

Physicochemical Properties

| Property | Value | Source |

| Synonyms | Corontin, Segontin, Prenylamine | |

| Chemical Class | Diphenylpropylamine | |

| Molecular Formula | C24H27N | |

| Molecular Weight | 337.48 g/mol | |

| CAS Number | 390-64-7 | |

| IUPAC Name | N-(1-methyl-2-phenylethyl)-γ-phenylbenzenepropanamine |

Pharmacodynamics: Electrophysiological Effects

Early in vitro studies on various cardiac preparations elucidated the electrophysiological effects of this compound, highlighting its multifaceted interaction with ion channels.

Effects on Cardiac Action Potential

This compound demonstrates significant effects on the cardiac action potential, primarily through its blockade of calcium and sodium channels. These effects are concentration-dependent and vary across different cardiac cell types.

Table 1: Dose-Dependent Effects of this compound on Cardiac Electrophysiological Parameters

| Tissue/Cell Type | Concentration (M) | Parameter | Effect | Reference |

| Frog Atrial Muscle | 10⁻⁴ | Action Potential | Blocked | |

| Frog Atrial Muscle | 2 x 10⁻⁵ | Steady-state Sodium Inactivation | Shifted by 5 mV to more negative potentials | |

| Guinea-pig Ventricular Myocytes | 10⁻⁵ - 5 x 10⁻⁵ | Inward Calcium Current (ICa) | Reduced by 29% to 76% | |

| Guinea-pig Ventricular Myocytes | 10⁻⁵ - 5 x 10⁻⁵ | Action Potential Duration | Significantly shortened | |

| Rabbit Sinoatrial Node | 10⁻⁵ | Cycle Length, Diastolic Depolarization, Rate of Rise, Amplitude | Tendency to decrease (statistically insignificant) |

Experimental Protocol: Voltage Clamp on Single Ventricular Myocytes

The following protocol is a synthesized representation of the methodology used in early studies to investigate the effects of this compound on inward calcium currents in guinea-pig ventricular myocytes.

1. Cell Isolation:

- Guinea pigs are euthanized by cervical dislocation.

- The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

- Perfusion is carried out with a Ca²⁺-free Tyrode's solution containing collagenase to enzymatically digest the cardiac tissue.

- The ventricles are then minced and gently agitated to release single myocytes.

2. Electrophysiological Recording:

- Isolated myocytes are transferred to a recording chamber on the stage of an inverted microscope.

- The whole-cell patch-clamp technique is employed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

- Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

- A voltage-clamp amplifier is used to control the membrane potential and record ionic currents.

3. Voltage-Clamp Protocol for ICa Measurement:

- Cells are held at a holding potential of -80 mV.

- To inactivate sodium channels, a depolarizing prepulse to -40 mV for 200 ms is applied.

- Test pulses of 300 ms duration are then applied in 10 mV increments from -40 mV up to +60 mV to elicit the inward calcium current.

- This compound is added to the external solution at desired concentrations (e.g., 10 µM, 50 µM), and the protocol is repeated after a stabilization period.

4. Data Analysis:

- The peak inward current at each test potential is measured.

- Current-voltage (I-V) relationships are plotted before and after the application of this compound.

- The percentage of current reduction is calculated at the potential of the peak inward current.

Signaling Pathway: Calcium Channel Blockade

This compound acts as a direct blocker of L-type calcium channels in cardiac myocytes. This inhibition reduces the influx of calcium during the plateau phase of the cardiac action potential, leading to a cascade of downstream effects.

Caption: Mechanism of this compound's action on L-type calcium channels.

Pharmacodynamics: Catecholamine Depletion

In addition to its effects on ion channels, early research indicated that this compound interferes with the storage and release of catecholamines, such as norepinephrine, from sympathetic nerve terminals.

Mechanism of Action

This compound is believed to inhibit the vesicular uptake of norepinephrine in sympathetic neurons. This leads to a gradual depletion of norepinephrine stores, which in turn reduces sympathetic tone on the heart and blood vessels.

Experimental Protocol: Norepinephrine Uptake and Release Assay

The following is a generalized protocol based on methods used to study the effects of drugs on norepinephrine dynamics in isolated tissues.

1. Tissue Preparation:

- A suitable sympathetically innervated tissue, such as the rat vas deferens or atria, is dissected and placed in a temperature-controlled organ bath.

- The bath contains Krebs-Henseleit solution, continuously bubbled with 95% O₂ and 5% CO₂.

2. [³H]-Norepinephrine Loading:

- The tissue is incubated with [³H]-norepinephrine for a set period (e.g., 30 minutes) to allow for its uptake into sympathetic nerve terminals.

3. Washout Phase:

- The tissue is then superfused with fresh Krebs-Henseleit solution at a constant flow rate to wash out extracellular and loosely bound [³H]-norepinephrine.

- Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) to measure basal [³H] efflux.

4. Stimulation and Drug Application:

- After a stable baseline is achieved, the tissue is subjected to electrical field stimulation to elicit neuronal norepinephrine release.

- This compound is then added to the superfusion medium at various concentrations.

- The stimulation protocol is repeated in the presence of the drug.

5. Measurement of [³H] Release:

- The radioactivity in each collected fraction is determined using liquid scintillation counting.

- The amount of [³H] released by each stimulation is calculated as the total radioactivity above the basal efflux.

6. Data Analysis:

- The effect of this compound on stimulation-evoked [³H] release is expressed as a percentage of the release observed in control conditions.

- The effect of this compound on basal [³H] efflux is also analyzed to assess its potential to induce norepinephrine leakage from nerve terminals.

Signaling Pathway: Interference with Catecholamine Storage

The following diagram illustrates the proposed mechanism by which this compound leads to the depletion of vesicular norepinephrine.

Caption: Proposed mechanism of this compound-induced catecholamine depletion.

Conclusion

The early research on this compound (Prenylamine) established its dual mechanism of action as a calcium channel blocker and an inhibitor of catecholamine storage. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of its pharmacological effects. While the drug is no longer in widespread clinical use due to safety concerns, a detailed comprehension of its mechanisms remains valuable for the broader field of cardiovascular pharmacology and the development of new therapeutic agents. Further research to fully elucidate the intricacies of its interactions with cellular targets could yet yield valuable insights.

Investigating the Novelty of the Difril Molecule: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The molecule Difril presents a compelling area of study due to its unique mechanism of action, primarily centered around the depletion of catecholamines within myocardial tissues. This action leads to a reduction in heart rate and myocardial oxygen demand, highlighting its potential therapeutic benefits in the treatment of conditions such as angina pectoris. This technical guide provides an in-depth overview of the current understanding of this compound, including its chemical properties, pharmacological profile, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction to this compound

This compound is a molecule with a dual classification based on its mechanism of action. Primarily, it acts as a selective catecholamine depletor by interfering with the vesicular storage of catecholamines in myocardial tissue.[1] Additionally, it may induce vasodilation, which contributes to improved blood flow.[1] Its molecular structure is characterized by a tertiary amine center with methyl and phenethyl substituents, and a diphenylpropyl extension that terminates in a benzenepropanamine moiety.[1] This lipophilic architecture is key to its pharmacological activity.[1]

Physicochemical and Pharmacological Properties

A summary of the quantitative data available for this compound is presented below for easy comparison.

| Property | Value | Reference |

| Molecular Weight | 365.95 g/mol | [1] |

| Exact Mass | 365.1910 g/mol | [1] |

| Elemental Composition | C: 78.77%, H: 7.71%, Cl: 9.69%, N: 3.83% | [1] |

| Primary Mechanism | Selective catecholamine depletor | [1] |

| Secondary Mechanism | Vasodilation | [1] |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism involves the depletion of catecholamines, such as norepinephrine and epinephrine, in cardiac tissues.[1] This leads to a reduction in cardiac workload. The signaling pathway can be visualized as a direct interference with the vesicular storage of these neurotransmitters.

Experimental Protocols

To facilitate further investigation into the properties and effects of this compound, detailed methodologies for key experiments are provided below.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with simpler organic precursors.

Experimental Workflow: Synthesis of this compound

Protocol:

-

Prenyl Group Formation: The initial step involves the introduction of a prenyl group through alkylation reactions. This typically utilizes prenyl bromide and a suitable nucleophile.[1]

-

Amine Formation: The prenylated intermediate is then reacted with a variety of amines to form the final this compound molecule.[1]

-

Purification: To ensure high purity for pharmaceutical applications, the synthesized this compound is purified using standard techniques such as recrystallization or chromatography.[1]

In Vitro Assay for Catecholamine Depletion

This assay is designed to quantify the effect of this compound on catecholamine levels in a controlled in vitro environment.

Experimental Workflow: In Vitro Catecholamine Depletion Assay

Protocol:

-

Tissue Preparation: Obtain myocardial tissue and prepare homogenates.

-

Incubation: Incubate the tissue homogenates with a range of this compound concentrations. A control group with no this compound should be included.

-

Vesicle Isolation: Lyse the cells and isolate the synaptic vesicles using differential centrifugation.

-

Quantification: Measure the concentration of catecholamines (norepinephrine and epinephrine) within the isolated vesicles. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a suitable method.

-

Data Analysis: Plot the catecholamine concentration against the this compound concentration to determine the half-maximal inhibitory concentration (IC50).

Chemical Reactions and Degradation

This compound, as an amine, can undergo several typical chemical reactions. Understanding these is crucial for safety assessments and formulation development.

Logical Relationships of this compound's Chemical Reactivity

-

Acid-Base Reactions: As a basic amine, this compound readily reacts with acids to form salts.[1]

-

N-Alkylation: The tertiary amine can undergo N-alkylation, leading to the formation of more complex derivatives.[1]

-

Degradation: Under specific environmental conditions, this compound may degrade into various byproducts, which require characterization for comprehensive safety evaluation.[1]

Conclusion and Future Directions

The this compound molecule represents a promising candidate for further drug development, particularly in the cardiovascular field. Its well-defined mechanism of action, centered on catecholamine depletion, offers a clear therapeutic rationale. The experimental protocols and data presented in this whitepaper provide a solid foundation for researchers to build upon. Future investigations should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and long-term safety studies to fully elucidate the therapeutic potential of this compound.

References

Difril's classification and family of compounds

An In-Depth Technical Guide to the Classification and Family of Compounds of Diflunisal

It is important to note that the term "Difril" does not correspond to any known chemical compound or classification in scientific literature. Based on phonetic similarity and the context of drug development, this guide assumes the user is referring to Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).

Introduction

Diflunisal is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[1] It is a difluorophenyl derivative of salicylic acid and is utilized for the management of pain and inflammation, particularly in the symptomatic treatment of rheumatoid arthritis and osteoarthritis.[1] Unlike its predecessor, aspirin, Diflunisal is not metabolized to salicylic acid.[1] This guide provides a comprehensive overview of its classification, the family of compounds it belongs to, its mechanism of action, relevant experimental protocols, and key quantitative data.

Classification and Family of Compounds

Diflunisal is classified as a non-steroidal anti-inflammatory drug (NSAID) and a salicylate derivative .

-

NSAIDs: This is a broad class of drugs that reduce pain, decrease fever, prevent blood clots, and, in higher doses, decrease inflammation. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.

-

Salicylates: This is a group of drugs derived from salicylic acid. They are known for their analgesic, antipyretic, and anti-inflammatory effects. While Diflunisal is a derivative of salicylic acid, it is not metabolized to salicylate, which distinguishes it from aspirin.[1]

Mechanism of Action

The primary mechanism of action of Diflunisal, like other NSAIDs, is the inhibition of the prostaglandin G/H synthase enzymes, commonly known as cyclooxygenase (COX) enzymes.[1]

-

COX Inhibition: There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in protective functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.

-

Prostaglandin Synthesis Inhibition: By inhibiting COX enzymes, Diflunisal blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] Prostaglandins are known to sensitize afferent nerves and potentiate the action of bradykinin in inducing pain.[1] The reduction in prostaglandin levels in peripheral tissues is believed to be the basis of Diflunisal's analgesic and anti-inflammatory effects.[1]

Below is a diagram illustrating the prostaglandin synthesis pathway and the inhibitory action of Diflunisal.

Caption: Prostaglandin synthesis pathway and inhibition by Diflunisal.

Quantitative Data

The following table summarizes the key pharmacokinetic parameters of Diflunisal.

| Parameter | Value | Reference |

| Bioavailability | 80-90% | [1] |

| Peak Plasma Concentration Time | 2-3 hours | [1] |

| Protein Binding | 98-99% | [1] |

| Metabolism | Hepatic (primarily glucuronide conjugation) | [1] |

| Half-life | 8-12 hours | [1] |

| Excretion | Urine (as glucuronide conjugates) | [1] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Determination of Diflunisal in Plasma

This protocol describes a common method for quantifying Diflunisal in biological samples, which is crucial for pharmacokinetic studies.

Objective: To determine the concentration of Diflunisal in human plasma.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) with UV detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Diflunisal standard

-

Internal standard (e.g., another NSAID not present in the sample)

-

Human plasma samples

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma, add the internal standard.

-

Acidify the plasma with phosphoric acid.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

-

Vortex the mixture and then centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (with a small percentage of phosphoric acid to control pH), typically in a 60:40 ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 254 nm.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram and determine the peak areas for Diflunisal and the internal standard.

-

Create a calibration curve using known concentrations of Diflunisal standard.

-

Calculate the concentration of Diflunisal in the plasma sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Below is a workflow diagram for the HPLC analysis of Diflunisal.

Caption: Workflow for HPLC analysis of Diflunisal in plasma.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is used to determine the inhibitory activity of Diflunisal on COX-1 and COX-2 enzymes.

Objective: To measure the IC50 (half-maximal inhibitory concentration) of Diflunisal for COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Diflunisal in various concentrations

-

Assay buffer

-

Detection reagent (e.g., a colorimetric or fluorescent probe that reacts with the prostaglandin product)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Inhibitor Incubation:

-

In a 96-well plate, add the enzyme solution.

-

Add different concentrations of Diflunisal to the wells.

-

Include control wells with no inhibitor.

-

Incubate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 10 minutes) to allow the enzyme to convert the substrate to prostaglandin.

-

-

Detection:

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Diflunisal compared to the control.

-

Plot the percentage of inhibition against the logarithm of the Diflunisal concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

Diflunisal is a well-established NSAID with a clear mechanism of action and a well-characterized pharmacokinetic profile. Its classification as a salicylate derivative highlights its chemical origins, while its distinct metabolic pathway sets it apart from other drugs in this family. The experimental protocols detailed above are fundamental to the research and development of Diflunisal and other NSAIDs, allowing for their quantification in biological systems and the characterization of their enzymatic inhibition.

References

Methodological & Application

Application Notes and Protocols for Difril Solution Preparation

Disclaimer: The term "Difril solution" does not correspond to a recognized standard chemical or reagent in publicly available scientific literature. The following protocol is a hypothetical example based on a plausible interpretation that "this compound" may be a proprietary name or a misspelling of a research compound such as Fasudil, a Rho-kinase inhibitor. Researchers should always refer to the manufacturer's specific instructions for their particular compound.

Introduction

These application notes provide a detailed protocol for the preparation and use of a hypothetical research-grade solution, herein referred to as "this compound solution," intended for in vitro studies investigating cellular signaling pathways. The protocol is designed for researchers, scientists, and drug development professionals. The primary application of this hypothetical "this compound solution" is the inhibition of the Rho-kinase (ROCK) signaling pathway, which is implicated in various cellular processes, including cell adhesion, migration, and smooth muscle contraction.

Quantitative Data

Table 1: Preparation of this compound Stock Solution (10 mM)

| Component | Molecular Weight ( g/mol ) | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL | Solvent |

| This compound (Fasudil base) | 291.35 | 2.91 mg | 14.57 mg | 29.14 mg | DMSO |

Table 2: Preparation of Working Solutions from 10 mM Stock

| Desired Final Concentration | Volume of 10 mM Stock to add to 1 mL of culture medium | Final Volume |

| 1 µM | 0.1 µL | 1 mL |

| 10 µM | 1 µL | 1 mL |

| 50 µM | 5 µL | 1 mL |

| 100 µM | 10 µL | 1 mL |

Table 3: Stability of this compound Solutions

| Solution | Storage Temperature | Stability | Notes |

| 10 mM Stock in DMSO | -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Aliquot into smaller volumes. |

| 10 mM Stock in DMSO | 4°C | Up to 1 month | Protect from light. |

| Working Solutions (in aqueous buffer/medium) | 4°C | Use within 24 hours | Prepare fresh from stock solution before each experiment. |

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.

Materials:

-

This compound (Fasudil-based compound) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile tips

Methodology:

-

Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the required amount of this compound powder according to Table 1 for the desired volume of stock solution.

-

Dissolution: Add the corresponding volume of sterile DMSO to the microcentrifuge tube containing the weighed this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication step may be used if dissolution is difficult.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term storage, protected from light.

Protocol 2: Cell-Based Assay for ROCK Inhibition

Objective: To assess the inhibitory effect of this compound solution on cell morphology changes induced by a ROCK activator.

Materials:

-

Adherent cell line (e.g., HeLa, NIH 3T3)

-

Complete cell culture medium

-

96-well cell culture plate, sterile

-

This compound working solutions (prepared as per Table 2)

-

ROCK activator (e.g., Calpeptin)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., Phalloidin conjugated to a fluorescent dye for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Methodology:

-

Cell Seeding: Seed the chosen adherent cell line into a 96-well plate at a density that will result in 50-70% confluency after 24 hours of incubation.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Treatment with this compound: Prepare fresh working solutions of this compound in complete cell culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1 hour.

-

ROCK Activation: After the pre-incubation with this compound, add the ROCK activator to the wells at a pre-determined optimal concentration. Include a negative control well with untreated cells. Incubate for 30 minutes.

-

Cell Fixation and Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells three times with PBS.

-

Stain the F-actin with fluorescently labeled Phalloidin and the nuclei with DAPI according to the manufacturer's instructions.

-

-

Imaging and Analysis:

-

Wash the cells three times with PBS.

-

Image the cells using a fluorescence microscope.

-

Analyze the cell morphology. Untreated cells should exhibit a spread-out morphology, while cells treated with the ROCK activator should show cell rounding and membrane blebbing. The inhibitory effect of this compound will be observed as a rescue of the spread-out morphology.

-

Diagrams

Application Note: Western Blot Protocol for Investigating Protein Phosphorylation Following Difril Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction